molecular formula C23H16BrClN4O B2880291 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole CAS No. 300717-09-3

2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole

Cat. No.: B2880291
CAS No.: 300717-09-3
M. Wt: 479.76
InChI Key: YLTJKQGLEDYUMV-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring, a bromophenyl group, a dihydropyrazole ring, and a chlorophenyl group, making it a multifaceted molecule with diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The dihydropyrazole ring is then formed via a cyclization reaction, often using hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTJKQGLEDYUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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